3-Benzylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

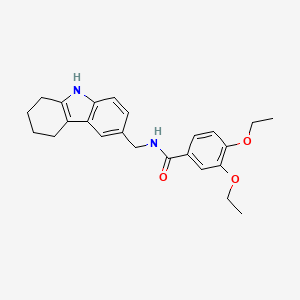

3-Benzylpentanoic acid is a chemical compound with the CAS Number: 35237-29-7 . It has a molecular weight of 192.26 and its IUPAC name is 3-benzylpentanoic acid .

Molecular Structure Analysis

The Inchi Code for 3-Benzylpentanoic acid is 1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

3-Benzylpentanoic acid is a liquid at room temperature . It has a melting point of 22-23 degrees Celsius . The compound is likely to have properties common to carboxylic acids, such as the ability to form hydrogen bonds .

Applications De Recherche Scientifique

Synthesis Processes : 3-Benzyl-3-methylpentanoic acid plays a role in synthesis processes involving addition, condensation, decarboxylation, Grignard reactions, hydrolysis of esters, nitriles, and more. It serves as a reactant, intermediate, and byproduct in these processes (Prout, Hartman, Huang, Korpics, & Tichelaar, 2003).

Metabolic Studies : In a clinical study of glucose transporter type I deficiency syndrome, methods were developed to quantify 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. This study underscores the relevance of 3-Benzylpentanoic acid derivatives in understanding metabolic disorders (Kallem, Primeaux, Ávila, Pascual, & Putnam, 2021).

Pharmaceutical Research : Benzoic acid, a related compound, is utilized as a model in pharmaceutical research for drug substances. Studies on its phase equilibria with water and organic solvents are critical for process design in pharmaceutical manufacturing (Reschke, Zherikova, Verevkin, & Held, 2016).

Inhibitor Studies : Compounds like 2-Benzyl-3,4-iminobutanoic acid have been evaluated as inhibitors for carboxypeptidase A, highlighting the potential of benzylated acids in enzyme inhibition research (Park & Kim, 2001).

Cancer Metabolism : In cancer research, derivatives of benzoic acid have been investigated for their potential in inhibiting malate dehydrogenase, an enzyme linked to cancer metabolism. This line of research is significant in developing novel cancer therapies (Naik et al., 2017).

Chemical Synthesis Mechanisms : Studies on reactions involving 3-methylpentanoic acid, which is structurally related to 3-Benzylpentanoic acid, provide insights into chemical synthesis mechanisms. Online NMR spectroscopy has been used for a detailed mechanistic investigation of these reactions (Dunn, Codina, Foley, Marquez, & Zell, 2016).

Microbial Biosynthesis : Research into microbial biosynthesis of 3-amino-benzoic acid, a structurally similar compound, showcases the potential of utilizing microorganisms for the production of complex organic compounds (Zhang & Stephanopoulos, 2016).

Liquid Crystalline Properties : Novel benzoic acids with large branches have been synthesized to study their liquid crystalline properties. This research is relevant in the field of material science for developing new materials with specific thermal and optical properties (Weissflog et al., 1996).

Safety and Hazards

Safety information for 3-Benzylpentanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-benzylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPRIAQWPHFJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)

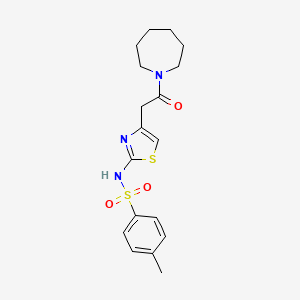

![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)

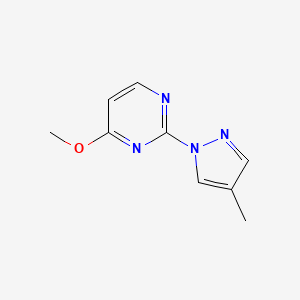

![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)

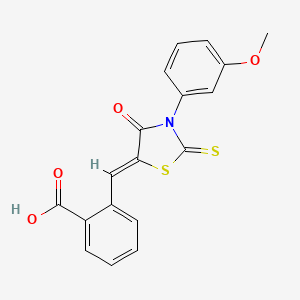

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)